Bmvc 8C3O; bmvc8C3O

Description

Evolution of G-quadruplex Ligand Design and Development

The design of G-quadruplex ligands has undergone significant evolution. Initial efforts focused on large, planar aromatic molecules designed to interact with the flat G-quartets—the square planar arrangement of four guanine (B1146940) bases that form the core of the G4 structure—through π-π stacking interactions. researchgate.net While effective in stabilizing G4s, these early ligands often lacked selectivity against other DNA forms like duplex DNA.

Recognizing the diversity in G4 structures, which differ in their loops, grooves, and strand orientations, researchers have shifted towards more sophisticated design strategies. nih.gov Modern approaches aim to develop modular ligands that not only possess a core aromatic system for G-quartet interaction but also feature flexible side chains that can selectively target the unique loop and groove regions of specific G4s. researchgate.netnih.gov This modular design strategy is intended to enhance both binding affinity and selectivity, leading to more "drug-like" compounds. nih.gov The discovery of new G4 ligands now employs a range of techniques, including high-throughput screening of chemical libraries, fragment-based drug discovery (FBDD), and the rational design of compounds based on detailed structural knowledge of G4-ligand complexes. nih.govmdpi.com

Significance of Carbazole (B46965) Scaffolds in Bioactive Compound Discovery

The carbazole scaffold has long been a privileged structure in medicinal chemistry. researchgate.net This tricyclic aromatic system, consisting of two benzene (B151609) rings fused to a central five-membered nitrogen-containing pyrrole (B145914) ring, serves as the core for numerous biologically active compounds. scispace.comingentaconnect.com First isolated from coal tar in 1872, carbazole and its derivatives, both from natural sources and synthetic routes, have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anti-Alzheimer, and potent anticancer properties. scispace.comingentaconnect.comnih.gov

The structural rigidity and aromatic nature of the carbazole core make it an ideal platform for π-stacking interactions with biological macromolecules. Its amenability to chemical modification at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties. frontiersin.org Several carbazole-containing compounds, such as the natural product ellipticine, are known for their efficacy against a range of cancer cell lines, validating the importance of this scaffold in the development of anti-tumor agents. researchgate.net

Overview of BMVC-8C3O as a Specialized G-quadruplex Ligand

BMVC-8C3O is a synthetically derived G-quadruplex ligand that exemplifies the principles of modern ligand design, merging a carbazole core with a functional side chain to achieve specific interactions with G4 DNA. oup.comsmolecule.com It is recognized for its ability to bind to G4 structures and induce a significant conformational change, particularly in human telomeric G4s. oup.combiorbyt.comadooq.com

| Compound Details: BMVC-8C3O | |

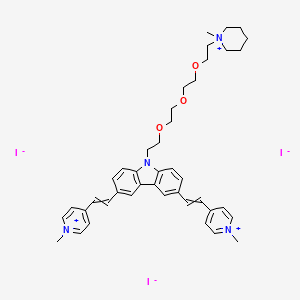

| IUPAC Name | 9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide |

| Molecular Formula | C42H53I3N4O3 |

| Molecular Weight | 1042.6 g/mol |

| Primary Activity | DNA G-quadruplex (G4) ligand |

| Key Feature | Induces topological conversion of human telomeric DNA G4s from non-parallel to parallel forms. dcchemicals.comoup.combiorbyt.com |

| Research Context | Investigated for anticancer properties, particularly in suppressing c-FOS expression in non-small cell lung cancers. nih.gov |

The parent compound, BMVC (3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide), was first established as a potent G-quadruplex stabilizer and a selective telomerase inhibitor. dcchemicals.comnih.gov Telomerase is an enzyme crucial for maintaining telomere length in most cancer cells, and its inhibition is a key anti-cancer strategy. BMVC demonstrated the ability to accelerate the shortening of telomere length by stabilizing the G4 structure within the telomeric DNA. dcchemicals.com This foundational work established the BMVC carbazole core as a viable scaffold for targeting G4s. BMVC-8C3O was subsequently developed as a derivative to enhance or modify this activity. nih.gov Another known derivative is o-BMVC (BMVC2), also identified as a G4 stabilizer. dcchemicals.com

The design of BMVC-8C3O involved the covalent attachment of a unique side chain, specifically a tetraethylene glycol (TEG) moiety terminating in a methyl-piperidinium cation (referred to as 8C3O), to the nitrogen of the carbazole ring. nih.gov The motivation for this modification was inspired by the observation that polyethylene (B3416737) glycol (PEG), a bulk solvent, could induce the conversion of various non-parallel forms of human telomeric G4s into a single, more stable parallel-stranded topology. nih.govoup.com

Properties

Molecular Formula |

C42H53I3N4O3 |

|---|---|

Molecular Weight |

1042.6 g/mol |

IUPAC Name |

9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide |

InChI |

InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3 |

InChI Key |

DKMJOQQQBQBOMV-UHFFFAOYSA-K |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Bmvc 8c3o

Synthetic Pathways and Methodologies

The construction of BMVC-8C3O is accomplished through a multi-step synthetic protocol that involves the initial formation of a substituted carbazole (B46965) core, followed by the introduction of the vinylpyridinium arms and the final attachment of the functionalized tetraethylene glycol chain. oup.comsmolecule.comsmolecule.com

The synthesis of BMVC-8C3O and its derivatives generally follows a convergent strategy. One common pathway begins with the modification of a 3,6-dihalocarbazole precursor. oup.comnih.gov The key steps involve:

Alkylation at the N-9 position of the carbazole ring to introduce the tetraethylene glycol chain. oup.com

A double Heck coupling reaction to attach the vinylpyridine moieties at the 3 and 6 positions. scispace.com

Quaternization of the pyridine (B92270) nitrogens with methyl iodide to yield the final cationic compound. smolecule.comscispace.com

An alternative approach involves first synthesizing the core 3,6-divinylcarbazole structure and then performing the N-alkylation and subsequent quaternization steps. smolecule.com

The synthesis relies on commercially available and specifically prepared precursors. The selection of starting materials is critical for the successful construction of the target molecule.

| Material | Role | Reference |

| 3,6-Dibromocarbazole (B31536) | Core precursor for the carbazole scaffold. | google.comoup.com |

| 4-Vinylpyridine | Precursor for the vinylpyridinium arms. | smolecule.com |

| 1,12-Dibromododecane | Example of a dibromo alkane linker used in analogue synthesis. | nih.gov |

| Sodium Hydride (NaH) | Base used for the deprotonation of the carbazole nitrogen. | google.comoup.com |

| Methyl Iodide (MeI) | Methylating agent for the quaternization of pyridine nitrogens. | smolecule.comscispace.com |

| Tetraethylene Glycol Derivative | Functionalized chain for introduction at the N-9 position. | oup.comnih.gov |

Specific catalysts and reaction conditions are employed to ensure high yields and purity of the intermediates and the final product. The Heck reaction, a cornerstone of this synthesis, requires a palladium catalyst.

| Reaction Step | Catalyst / Reagent | Conditions | Reference |

| Heck Coupling | Palladium acetate, tri-o-tolylphosphine | Triethylamine/acetonitrile solvent, ~105°C, 2 days, high pressure. | smolecule.com |

| N-9 Alkylation | Sodium Hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) solvent, under nitrogen atmosphere. | google.comoup.com |

| Quaternization | Methyl Iodide (MeI) | Reflux in acetone. | smolecule.comscispace.com |

A defining feature of BMVC-8C3O is the tetraethylene glycol chain appended at the N-9 position of the carbazole ring, which is terminated with a methyl-piperidinium cation. oup.comnih.gov This is achieved through a covalent attachment process. The synthesis begins with the reaction of 3,6-dibromocarbazole with sodium hydride in an appropriate solvent like THF to generate the carbazolyl anion. oup.com This anion then acts as a nucleophile, attacking a dibromo alkane that incorporates the tetraethylene glycol unit. oup.com This substitution reaction covalently links the TEG chain to the carbazole core, setting the stage for subsequent functionalization. oup.comresearchgate.net

Purification of the intermediates and the final BMVC-8C3O product is essential to remove unreacted starting materials, catalysts, and side products. Common methods employed include flash column chromatography for the separation of organic-soluble intermediates and recrystallization to obtain highly pure crystalline products. smolecule.comnih.govresearchgate.net For the final water-soluble, charged molecule, purification might involve techniques suitable for polar compounds.

Structural Modification and Analogue Design

The development of BMVC-8C3O is a prime example of analogue design, where a known parent molecule (BMVC) is structurally modified to enhance or introduce new properties. wiley-vch.deslideshare.net The design philosophy is to leverage the solvent effects observed with polyethylene (B3416737) glycol (PEG) by incorporating a short ethylene (B1197577) glycol chain directly into the ligand structure. oup.commdpi.com

This strategy of covalently attaching a functional moiety aims to increase the "local concentration" of the ethylene glycol unit in the vicinity of the G-quadruplex upon binding. nih.gov This is hypothesized to cause a "local dehydration effect," which disrupts the water structure around the G4-ligand complex and induces a conformational switch from non-parallel to more stable parallel G4 structures. oup.comnih.govsmolecule.com

To validate this design principle and probe the structure-activity relationship, several analogues of BMVC-8C3O have been synthesized. These include:

BMVC-6C2O : An analogue where the tetraethylene glycol (four ethylene oxide units) is replaced with a triethylene glycol (three ethylene oxide units) chain. oup.comnih.gov

BMVC-8C : A derivative that replaces the tetraethylene glycol chain with a simple octane (B31449) chain to investigate the role of the ether oxygens in the linker. nih.gov

BMVC-12C-Br : A lipophilic analogue synthesized by substituting a dodecyl chain at the N-9 position of BMVC, designed to have surfactant-like properties. nih.gov

Comparative studies of these analogues have provided insights into the importance of the ethylene glycol chain length and the presence of oxygen atoms for inducing the desired topological changes in G-quadruplex DNA. nih.gov For instance, the structural conversion induced by BMVC-8C was found to be much slower than that induced by BMVC-8C3O, highlighting the significant role of the ether oxygens in the linker. nih.gov

Table of Compound Names

| Abbreviation / Name | Full Chemical Name |

| BMVC-8C3O | 9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide |

| BMVC | 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide |

| 4-vinylpyridine | 4-Ethenylpyridine |

| Palladium acetate | Palladium(II) acetate |

| Tri-o-tolylphosphine | Tris(2-methylphenyl)phosphine |

| BMVC-6C2O | A BMVC derivative with a triethylene glycol chain at the N-9 position. |

| BMVC-12C-Br | 3,6-Bis(1-methyl-4-vinylpyridinium)-9-(12'-bromododecyl) carbazole diiodide |

The synthesis of BMVC-8C3O, a specialized derivative of the G-quadruplex ligand BMVC, involves a multi-step process designed to introduce a specific functional moiety to the core structure. The parent compound, BMVC (3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide), is a well-established G-quadruplex stabilizer. smolecule.comscispace.com The derivatization to BMVC-8C3O involves the covalent attachment of a tetraethylene glycol chain terminating in a methyl-piperidinium cation to the N-9 position of the carbazole ring. oup.comgoogle.com

A general synthetic route starts with 3,6-dibromocarbazole. google.com The first step is the substitution at the N-9 position. The carbazole nitrogen is deprotonated using a strong base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF). This is followed by the introduction of the sidechain. google.com Subsequent steps involve a palladium-catalyzed Heck coupling reaction to attach the vinylpyridine groups at the 3 and 6 positions of the carbazole core. smolecule.com The final step is the quaternization of the pyridinium (B92312) and piperidinium (B107235) nitrogen atoms using an alkylating agent like methyl iodide. scispace.comsmolecule.com

This strategic derivatization was inspired by the observation that polyethylene glycol (PEG) as a cosolvent can induce the structural conversion of human telomeric G-quadruplexes from non-parallel to parallel topologies. nih.gov By covalently attaching a PEG-like unit (the "8C3O" moiety, representing the tetraethylene glycol chain) to the BMVC scaffold, the goal was to localize this solvent effect. oup.comnih.gov

Comparison with Parent Compound (BMVC)

The primary structural difference between BMVC-8C3O and its parent compound, BMVC, is the presence of the N-9 substituent. The synthesis of BMVC itself typically starts from 3,6-dibromocarbazole, followed by a Heck coupling with 4-vinylpyridine, and finally methylation with methyl iodide. scispace.comrsc.org BMVC lacks the tetraethylene glycol chain, having only a hydrogen atom at the N-9 position of the carbazole core. rsc.org

This single modification dramatically alters the compound's interaction with G-quadruplex DNA. While the parent BMVC is known to bind to and stabilize G-quadruplex structures, leading to an increase in their melting temperature and the inhibition of telomerase, it does not typically induce large-scale conformational changes. aacrjournals.orgnih.gov In contrast, BMVC-8C3O was specifically designed to not only bind but also to actively convert the topology of human telomeric G-quadruplexes from hybrid or non-parallel forms to a singular, more stable parallel conformation. oup.comgoogle.com This capability is not observed with the unmodified BMVC. google.com

| Feature | BMVC | BMVC-8C3O |

| N-9 Substituent | Hydrogen | Tetraethylene glycol methyl-piperidinium cation |

| Primary Synthesis Goal | G-quadruplex stabilization | Induction of G-quadruplex topological conversion |

| Effect on G4 Topology | Stabilizes existing structures | Converts non-parallel to parallel forms oup.comgoogle.com |

| Mechanism | π-π stacking and electrostatic interactions acs.org | Localized dehydration effect from PEG chain oup.comnih.gov |

This table provides a comparative overview of the key features of BMVC and its derivative, BMVC-8C3O.

Comparison with Related Derivatives (e.g., BMVC-12C, BMVC-6C2O)

The BMVC scaffold has been the basis for several derivatives, each tailored for different research purposes. Comparing BMVC-8C3O with these analogues highlights the versatility of the carbazole core.

BMVC-6C2O : This derivative is a close analogue of BMVC-8C3O, featuring a shorter triethylene glycol chain ("6C2O") at the N-9 position instead of a tetraethylene glycol chain. nih.gov Like BMVC-8C3O, it was designed to induce a topological change in G-quadruplexes through a local dehydration effect. nih.gov Studies comparing these two derivatives help to understand how the length of the attached PEG chain influences the efficiency of the structural conversion and the stability of the resulting parallel G-quadruplex. nih.govairitilibrary.com

BMVC-12C : This series of derivatives incorporates a lipophilic 12-carbon alkyl chain at the N-9 position. One such variant, 3,6-Bis(1-methyl-4-vinylpyridinium)-9-(12′-bromododecyl) carbazole diiodide (BMVC-12C-Br), was synthesized to be lipophilic enough to form oil-in-water emulsions. nih.gov This property was exploited to develop a novel method for separating different DNA G-quadruplex structures based on binding preference. nih.gov Another derivative, BMVC-12C-P, was found to accumulate in the mitochondria of cancer cells, a different cellular localization compared to the nuclear accumulation of BMVC. ntu.edu.tw This change in localization leads to different biological effects, including mitochondrial dysfunction and potent antifungal activity. ntu.edu.tw

| Derivative | N-9 Side Chain | Primary Design Purpose | Key Finding |

| BMVC-8C3O | Tetraethylene glycol | Induce G4 topological conversion | Causes local dehydration to convert G4s to parallel form oup.comnih.gov |

| BMVC-6C2O | Triethylene glycol | Induce G4 topological conversion | Also induces conversion, allows study of PEG chain length effect nih.gov |

| BMVC-12C-Br | 12-carbon alkyl bromide | Lipophilicity for DNA separation | Forms emulsions to isolate specific G4 structures nih.gov |

| BMVC-12C-P | 12-carbon alkyl piperidinium | Altered cellular localization | Accumulates in mitochondria, exhibits antifungal properties ntu.edu.tw |

This interactive data table summarizes the distinct characteristics and applications of various BMVC derivatives.

Impact of Structural Modifications on G-quadruplex Interaction Modalities

The structural modification of BMVC to create BMVC-8C3O fundamentally changes its mode of interaction with G-quadruplex DNA. The interaction of the parent BMVC is primarily governed by end-stacking, where the planar carbazole core stacks onto the external G-quartets of the quadruplex, stabilized by electrostatic interactions between the cationic pyridinium groups and the anionic phosphate (B84403) backbone of DNA. acs.orgnih.gov

The addition of the tetraethylene glycol (8C3O) chain introduces a new, dominant mechanism of action. oup.com Upon the initial binding of the BMVC core to the G-quadruplex, the covalently tethered and flexible PEG-like chain is brought into the immediate solvent sphere of the DNA structure. nih.gov This disrupts the local water structure around the G-quadruplex, creating a "local dehydration" effect. oup.comnih.gov

This localized water depletion is critical because different G-quadruplex topologies have different hydration requirements. The parallel conformation is known to be less hydrated and more compact than the non-parallel (hybrid or antiparallel) forms. By effectively removing water from the G-quadruplex's vicinity, BMVC-8C3O lowers the energetic barrier for the transition to the less-hydrated parallel state. oup.com This results in a profound topological conversion and a significant increase in the thermal stability of the G-quadruplex, with the melting temperature increasing by more than 45°C. oup.comnih.gov This mechanism is distinct from a bulk solvent effect and demonstrates a sophisticated strategy of ligand design, where a substituent is used to manipulate the local microenvironment of the binding site to induce a specific structural outcome.

Mechanistic Studies of Bmvc 8c3o Interaction with G Quadruplex Dna Structures

G-quadruplex Induction and Stabilization Mechanisms

BMVC-8C3O not only binds to pre-existing G-quadruplexes but also actively promotes their formation and enhances their stability. nih.govgoogle.com

Induction of G4 Structure Formation

Research has demonstrated that BMVC-8C3O can induce the formation of G-quadruplex structures. google.com The modification of the original BMVC compound with a tetraethylene glycol moiety terminating in a methyl-piperidinium cation at the N-9 position of the carbazole (B46965) core is crucial for this inductive capability. google.comairitilibrary.com This structural addition allows the ligand to effectively promote the conformational changes necessary to form G4 structures from G-rich DNA sequences. google.com

Enhancement of G4 Thermal Stability

A hallmark of BMVC-8C3O's interaction with G-quadruplexes is a dramatic increase in their thermal stability. nih.govsmolecule.com Upon binding, BMVC-8C3O has been shown to increase the melting temperature (Tm) of human telomeric G-quadruplexes by more than 45°C. nih.govoup.com In some cases, the melting temperature is elevated by approximately 50°C, a significantly greater increase than that provided by the unmodified BMVC ligand. google.com For instance, the melting temperature of the non-parallel G4 structure of the human telomeric sequence HT23 is around 70°C, but in the presence of BMVC-8C3O, the resulting parallel G4 structure's Tm increases to approximately 115°C in a 150 mM K+ solution. nih.gov This profound stabilization is attributed to the ligand's ability to induce a more stable G4 topology and is a key feature of its mechanism. nih.govsmolecule.com

| G4 Sequence | Condition | Initial Tm (°C) | Tm with BMVC-8C3O (°C) | Increase in Tm (°C) | Reference |

|---|---|---|---|---|---|

| Human Telomeric G4s | K+ solution | Not specified | Not specified | > 45 | nih.govoup.com |

| HT23 | 150 mM K+ solution | ~70 | ~115 | ~45 | nih.gov |

| TA-HT21 | 5 mM K+ solution | ~45 | ~97 | > 45 | oup.com |

Role of the Tetraethylene Glycol Moiety in Interaction Specificity

The tetraethylene glycol (8C3O) chain covalently attached to the BMVC core is not merely a linker but plays a decisive role in the ligand's unique mechanism. nih.govnih.gov The design was inspired by the solvent properties of polyethylene (B3416737) glycol (PEG), which is known to induce parallel G4 structures through water depletion. nih.govsemanticscholar.org Upon binding, the BMVC-8C3O ligand introduces the 8C3O moiety into the immediate solvent sphere of the G4 structure, causing a local dehydration effect. nih.gov This disruption of the local water structure is considered the key factor that induces the conformational change from non-parallel to parallel G4 forms. nih.gov This mechanism is distinct from a general molecular crowding effect, as the unmodified BMVC ligand, which lacks the PEG unit, is unable to induce this topological conversion. nih.govgoogle.com The tetraethylene glycol moiety enhances solubility and specificity for G4 structures, making the compound particularly effective. smolecule.com

Ligand-Induced Topological Conversions of G-quadruplexes

One of the most significant findings related to BMVC-8C3O is its ability to resolve the structural polymorphism of G-quadruplexes by converting various topologies into a single, uniform structure. nih.govnih.gov

Conversion from Non-Parallel to Parallel G4 Forms (e.g., human telomeric G4s)

BMVC-8C3O consistently and effectively induces the topological conversion of non-parallel G-quadruplexes—such as hybrid and anti-parallel forms—into parallel G4 structures. nih.govglpbio.comdcchemicals.com This has been observed across various human telomeric sequences, including Tel23, Tel25, and 22-CTA. nih.govnih.gov Circular Dichroism (CD) spectroscopy confirms this conversion, showing a decrease in the characteristic peak for non-parallel structures (around 290-295 nm) and an increase in the peak associated with parallel structures (around 265 nm) upon addition of BMVC-8C3O. google.comoup.com This normalization of diverse G4 structures into a singular parallel topology makes BMVC-8C3O a valuable tool for studying G4 function and for potential therapeutic strategies that require specific G4 conformations. nih.govairitilibrary.com Even different non-parallel G4 structures formed by various human telomeric sequences are converted into a similar parallel topology upon binding with BMVC-8C3O. dcchemicals.comoup.com

Transition Pathways and Kinetics of Topological Conversion

Detailed mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy and hydrogen-deuterium exchange (HDX) have elucidated the pathways of this ligand-induced conversion. nih.govnih.gov The transition pathway is not uniform and depends on the initial topology of the G-quadruplex. nih.govnih.gov

For hybrid G4s (e.g., Tel23, Tel25): The conversion from a hybrid to a parallel form proceeds through a pathway involving local rearrangements. nih.govnih.gov During this transition, persistent imino proton signals corresponding to the central G-quartet are observed, which indicates that the core of the G4 structure remains largely intact and does not fully unfold. nih.gov

For anti-parallel G4s (e.g., 22-CTA): The transition from an anti-parallel to a parallel structure follows a different path involving substantial unfolding events. nih.govnih.gov This is evidenced by the rapid hydrogen-deuterium exchange and the complete disappearance of imino proton signals during the conversion, suggesting the central G-quartet opens up. nih.govnih.gov

Kinetic studies reveal that the rate of ligand binding is much faster than the rate of the subsequent topological conversion. nih.govnih.gov This has led to the development of a three-state kinetic model to describe the process for sequences like Tel23. nih.govnih.gov The detection of intermediate imino proton signals during the conversion further suggests that the transition is a multi-step process. nih.gov

| G4 Sequence | Initial Topology | Final Topology | Transition Pathway Mechanism | Reference |

|---|---|---|---|---|

| Tel23, Tel25 | Hybrid | Parallel | Local rearrangements; central G-quartet remains intact. | nih.govnih.gov |

| 22-CTA | Anti-parallel | Parallel | Substantial unfolding; central G-quartet opens. | nih.govnih.gov |

Local Rearrangements vs. Unfolding Events

The mechanism by which BMVC-8C3O converts different G-quadruplex topologies is not uniform; it is highly dependent on the initial conformation of the DNA sequence. nih.govnih.gov Detailed studies using nuclear magnetic resonance (NMR) spectroscopy combined with hydrogen-deuterium exchange (HDX) have revealed two distinct pathways: local rearrangements and global unfolding. nih.govnih.govoup.com

In the case of human telomeric sequences that adopt hybrid topologies, such as Tel23 and Tel25, the conversion to a parallel structure occurs primarily through local rearrangements. nih.govnih.govresearchgate.net NMR-HDX experiments show that during the transition, the imino protons of the central G-quartet—the core of the G4 structure—remain protected from exchange with the solvent (D₂O). nih.govoup.com This persistence of signals indicates that the central core is not disrupted or unfolded during the conversion process. oup.com Instead, the mechanism likely involves the flipping of a guanine (B1146940) tract, a localized conformational shift that reorients the strands into the parallel topology without dismantling the entire structure. nih.gov

Conversely, the topological conversion of an anti-parallel G4 structure, such as that formed by the 22-CTA sequence, follows a more drastic pathway involving significant unfolding events. nih.govnih.gov During its BMVC-8C3O-induced transition to a parallel form, NMR-HDX analysis shows a rapid exchange of the imino protons, leading to the complete disappearance of their signals. nih.gov This observation suggests that the central G-quartet unfolds and becomes fully exposed to the solvent, allowing for the exchange to occur before the structure refolds into the final, stable parallel topology. nih.govoup.com

| DNA Sequence | Initial G4 Topology | Final G4 Topology (with BMVC-8C3O) | Inferred Transition Pathway |

|---|---|---|---|

| Tel23 | Hybrid-I | Parallel | Local Rearrangement |

| Tel25 | Hybrid-II | Parallel | Local Rearrangement |

| 22-CTA | Anti-parallel (Chair) | Parallel | Global Unfolding |

| Tel22 | Hybrid (Coexisting forms) | Parallel | Not fully detailed, but results in parallel form |

Role of Local Dehydration Effect in Conformational Changes

A key feature of the BMVC-8C3O ligand is the covalent attachment of a tetraethylene glycol chain with a terminal methyl-piperidinium cation (referred to as the 8C3O moiety). nih.govnih.gov This chain plays a crucial role in the mechanism of conformational change through a local dehydration effect. smolecule.comsmolecule.comnih.gov

When the carbazole core (BMVC) of the ligand binds to the G-quadruplex, the flexible 8C3O chain is brought into the immediate solvent sphere of the DNA structure. nih.gov This appendage disrupts the organized water structure in the vicinity of the G4-ligand complex. nih.gov The resulting depletion of water molecules around the G4 structure mimics the conditions found in crystalline states, which are known to favor the formation of parallel-stranded G4 topologies. nih.govoup.comnih.gov This localized dehydration is a primary driving force for the topological conversion from non-parallel to parallel forms and also contributes to a dramatic increase in the thermal stability of the resulting complex, with the melting temperature (Tₘ) increasing by more than 45°C. nih.govsmolecule.comnih.gov

| G4 Sequence (in K⁺ solution) | Condition | Melting Temperature (Tₘ) | Increase in Tₘ |

|---|---|---|---|

| TA-HT21 (5 mM K⁺) | Control | ~45°C | > 45°C |

| TA-HT21 (5 mM K⁺) | + 5 eq. BMVC-8C3O | ~97°C | |

| Human Telomeres (general) | Control | Varies | > 45°C |

| Human Telomeres (general) | + BMVC-8C3O | Significantly Increased |

Differentiation from Bulk Solvent Effects (e.g., PEG-induced conversions)

The conformational change induced by BMVC-8C3O is mechanistically distinct from changes caused by bulk solvent effects. Co-solvents like polyethylene glycol (PEG) can also induce the conversion of non-parallel telomeric G4s to a parallel topology when added at high concentrations (e.g., 40% v/v). nih.gov The design of the 8C3O moiety was, in fact, inspired by the solvent properties of PEG. nih.govnih.gov

Sequence Dependence and Specificity in Topological Conversion

BMVC-8C3O demonstrates broad capability in converting various non-parallel G4 structures into a uniform parallel topology, but the specific pathway of this conversion is dependent on the initial DNA sequence and its fold. nih.govnih.gov The ligand can induce this structural change in human telomeric sequences forming hybrid-I (Tel23), hybrid-II (Tel25), and anti-parallel (22-CTA) G4s, consistently yielding a parallel structure. nih.govnih.govoup.com

The specificity of the interaction is therefore not in the final structure, which is generally a parallel G4, but in the transition pathway required to reach it. As detailed in section 3.2.2.1, the conversion of hybrid forms (Tel23, Tel25) proceeds through contained, local rearrangements, while the conversion of the anti-parallel 22-CTA structure requires a more profound unfolding of the core structure. nih.govnih.govoup.com This difference in mechanism highlights a sophisticated level of interaction specificity, where the ligand navigates different energy landscapes and conformational barriers depending on the G4 substrate it encounters. researchgate.net The rate of ligand binding is also much faster than the rate of the subsequent topological conversion, allowing for the use of kinetic models to map the energy diagram associated with these sequence-specific transitions. nih.govnih.gov

Advanced Spectroscopic and Biophysical Characterization of Bmvc 8c3o/g Quadruplex Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of G-quadruplexes and their complexes with ligands at an atomic level. nih.gov It is particularly useful for identifying the formation of G-tetrads and for monitoring structural transitions upon ligand binding. nih.govmdpi.com

The imino protons of guanine (B1146940) residues involved in Hoogsteen hydrogen bonds within a G-tetrad give rise to characteristic signals in the 10.5–12.5 ppm region of a 1D ¹H-NMR spectrum. nih.gov This spectral window provides a unique fingerprint for the G-quadruplex structure. The number and chemical shifts of these imino proton resonances can be used to determine the G4 topology and monitor changes upon the addition of BMVC-8C3O.

Studies have shown that BMVC-8C3O can induce a significant topological conversion of human telomeric G-quadruplexes from non-parallel (hybrid or antiparallel) forms to a parallel G4 structure. oup.comoup.comnih.gov For instance, time-resolved imino proton NMR spectra of the Tel23 G-quadruplex in the presence of BMVC-8C3O show the gradual disappearance of signals corresponding to the initial hybrid topology and the concomitant appearance of new signals characteristic of a parallel structure. mdpi.comoup.com This conversion highlights the ligand's ability to remodel the G4 landscape. oup.com The imino proton spectra of the end topologies for different telomeric sequences, such as 22-CTA and Tel22, become nearly identical after the transition induced by BMVC-8C3O, suggesting they both form similar parallel G4 structures. oup.com

| State | Description | Approximate Chemical Shift Range (ppm) |

|---|---|---|

| Initial (Hybrid Form) | Characteristic signals for the initial mixed 3+1 hybrid G4 topology. | ~11.0 - 11.8 |

| Intermediate | Appearance of transient, often broad, signals during the conversion process. | Variable |

| Final (Parallel Form) | A new set of sharp signals emerges, indicative of a stable, parallel G4 topology. | ~10.8 - 11.5 |

Hydrogen-Deuterium Exchange (HDX) monitored by NMR provides insights into the stability of hydrogen bonds and the solvent accessibility of imino protons, revealing the pathways of conformational transitions. oup.comnih.gov When a lyophilized G4-ligand complex is dissolved in D₂O, the rate of disappearance of the imino proton signals reflects their exchange rate with deuterium, which is correlated with the stability of the G-tetrads. mdpi.com

For the BMVC-8C3O-induced transition of human telomeric G-quadruplexes, HDX-NMR has revealed distinct pathways depending on the initial G4 topology. nih.gov

Local Rearrangement: In the conversion of hybrid-form G-quadruplexes like Tel23 and Tel25 to parallel forms, persistent imino proton signals from the central G-tetrad are observed throughout the HDX experiment. oup.comnih.gov This indicates that the central core of the G-quadruplex remains largely intact and protected from the solvent during the transition, suggesting a pathway dominated by local rearrangements. nih.gov

Global Unfolding: In contrast, during the transition of the antiparallel 22-CTA G4 to a parallel form, a rapid disappearance of all imino proton signals is observed. oup.comnih.gov This suggests a transition mechanism that involves a significant, if not complete, unfolding of the G4 structure, which exposes the imino protons to rapid exchange with the solvent. oup.comresearchgate.net

These findings demonstrate that BMVC-8C3O can induce topological conversions through different mechanistic pathways. oup.com

To understand the transition mechanism at the residue level, site-specific assignment of imino proton resonances is essential. This is typically achieved by isotopic labeling, for instance, by incorporating ¹⁵N-labeled guanine at specific positions within the DNA sequence. researchgate.netnih.gov

For the interaction of BMVC-8C3O with the Tel23 G-quadruplex, site-specific ¹⁵N-labeling has been used to assign the imino proton signals of both the initial and final states. oup.comresearchgate.net This has made it possible to monitor the behavior of individual guanine residues throughout the topological conversion. oup.com These assignments allow for the determination of the interconversion rates for specific guanines and the identification of intermediate states that may be populated during the transition. nih.gov By tracking these site-specific signals over time, a detailed kinetic and mechanistic model of the ligand-induced conformational change can be constructed. oup.comnih.gov

Circular Dichroism (CD) Spectroscopy

The folding topology of a G-quadruplex can be inferred from its CD spectrum. Key spectral features include:

Parallel G-quadruplex: A positive peak around 265 nm and a negative peak around 240 nm. oup.comgoogle.com

Antiparallel G-quadruplex: A positive peak around 295 nm and a negative peak near 265 nm. google.com

Hybrid G-quadruplex: Positive peaks near both 295 nm and 265 nm.

Upon addition of BMVC-8C3O to various non-parallel human telomeric G-quadruplex sequences (such as HT24 and TA-HT21) in potassium solution, a distinct and time-dependent change in the CD spectrum is observed. oup.comnih.gov The intensity of the peak at 295 nm decreases, while the peak at 265 nm increases significantly. nih.govgoogle.com This spectral evolution is a clear indication of a conformational transition from a non-parallel (hybrid or antiparallel) topology to a parallel G-quadruplex structure. oup.comgoogle.com This conversion has been shown to occur at physiologically relevant temperatures (37°C). nih.gov

The interaction between BMVC-8C3O and G-quadruplex DNA is characterized by specific and measurable spectral shifts in the CD spectrum. Titration experiments, where increasing equivalents of BMVC-8C3O are added to a G4 solution, allow for a detailed assessment of these changes.

For the human telomeric sequence HT24 in a K⁺ solution, the addition of BMVC-8C3O causes a gradual decrease of the 295 nm band and a simultaneous increase of the 265 nm band. nih.gov Eventually, the time-evolved spectrum resembles that of a canonical parallel G-quadruplex structure. nih.gov In Na⁺ solution, the interaction with BMVC-8C3O can cause the negative CD band around 265 nm to convert into a positive band and the positive band at 245 nm to shift to a negative band. nih.gov These induced spectral shifts are direct evidence of the ligand's profound effect on the G4's secondary structure, effectively reshaping its topology. oup.com

| Wavelength (nm) | Initial State (Non-Parallel G4) | Change upon BMVC-8C3O Addition | Final State (Parallel G4) |

|---|---|---|---|

| ~295 | Positive Peak | Decrease in ellipticity | Shoulder or diminished peak |

| ~265 | Negative trough or small positive peak | Increase in ellipticity | Strong Positive Peak |

| ~240 | Positive Peak | Shift to negative ellipticity | Negative Peak |

Fluorescence-Based Methodologies

Fluorescence-based techniques are pivotal in elucidating the interactions between small molecules and nucleic acid structures. For the G-quadruplex (G4) ligand BMVC-8C3O, these methodologies provide profound insights into its binding characteristics, cellular localization, and the dynamics of G4 structures.

Fluorescence Probing and DNA Interaction Studies

BMVC-8C3O is a derivative of the carbazole (B46965) compound BMVC, which is recognized as a fluorescent probe for G-quadruplex structures. oup.commdpi.com As a "light-up" probe, its fluorescence intensity significantly increases upon binding to G4 DNA. This property allows it to be used for the detection and characterization of G-quadruplexes. Studies on related compounds like o-BMVC, another carbazole derivative, show a fluorescence enhancement of 80 to 120 times when interacting with G4 structures, compared to a much smaller increase with duplex DNA. researchgate.net This selectivity is crucial for distinguishing G4s from other nucleic acid conformations in complex biological environments.

The interaction of BMVC-8C3O and its parent compounds with G4 DNA confirms a high binding affinity and selectivity. For instance, the binding affinity of o-BMVC for telomeric G4 structures is approximately two orders of magnitude greater than for duplex DNA. nih.govmdpi.com This preferential binding is essential for its function as a specific G4 probe. BMVC-8C3O, which incorporates a polyethylene (B3416737) glycol (PEG) unit, has been specifically designed to induce structural changes in G-quadruplexes, promoting the conversion of non-parallel G4 structures to parallel conformations, a process thought to be driven by dehydration effects. nih.gov This ability to not only bind but also influence G4 topology is a key aspect of its functionality.

In cellular studies, these fluorescent probes are used to map the intracellular localization of G-quadruplexes. For example, using BMVC as a probe, G4s with parallel structures have been detected primarily in the lysosome, while those with non-parallel structures accumulate in the mitochondria of CL1-0 lung cancer cells. oup.com

Fluorescence Lifetime Imaging Microscopy (FLIM) for G4 Detection in Cellular Contexts

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced imaging technique that measures the decay rate of fluorescence at each pixel of an image, providing information independent of probe concentration. nih.govresearchgate.net This method is particularly useful for studying the interaction of probes like BMVC-8C3O with G4 structures within the complex environment of living cells. nih.gov

The fluorescence lifetime of probes such as BMVC and its ortho-isomer, o-BMVC, exhibits significant changes upon binding to different nucleic acid structures. Specifically, o-BMVC displays a longer fluorescence decay time when bound to a wide range of G4 structures (≥2.4 ns) compared to its interaction with non-G4 structures like single-stranded or duplex DNA (<1.6 ns). nih.govmdpi.com This distinct lifetime signature allows for the specific visualization of G4 foci in cells using time-gated FLIM. mdpi.commdpi.comresearchgate.net

This technique has been successfully applied to:

Quantify G4 structures: By analyzing FLIM images, researchers can count the number of G4 foci, revealing a higher prevalence in cancer cells compared to normal cells. mdpi.com

Identify specific G4 motifs: In combination with antisense oligonucleotides that unfold specific G4 structures, FLIM can be used to identify the formation of telomeric G4 structures from TTAGGG repeats in fixed cells and on metaphase chromosomes. mdpi.com

Screen for G4-binding ligands: FLIM can be used to verify the direct binding of potential G4 ligands in a cellular context. A decrease in the number of o-BMVC foci after pretreating cells with a test compound suggests that the compound binds to G4s and displaces o-BMVC. mdpi.comnih.gov

The application of FLIM with BMVC-type probes provides a powerful tool to study G4 dynamics and their response to potential therapeutic agents in their native cellular environment. nih.govresearchgate.net

Mechanisms of Fluorescence Enhancement upon G4 Binding

The significant increase in fluorescence quantum yield observed when BMVC-8C3O and related compounds bind to G-quadruplexes is characteristic of a "light-up" molecular rotor. In the unbound state, the molecule can undergo free intramolecular rotation around its chemical bonds, which provides a non-radiative pathway for the excited state to decay, resulting in low fluorescence.

Upon binding to a G-quadruplex, these intramolecular rotations are sterically hindered. The ligand typically binds through π-π stacking interactions with the flat G-quartets that form the core of the G4 structure. researchgate.net This rigid environment restricts the torsional motions of the molecule, closing the non-radiative decay channel. As a result, the excited state is more likely to decay via the emission of a photon, leading to a dramatic enhancement of fluorescence.

The extent of fluorescence enhancement can also depend on the specific topology of the G-quadruplex. Binding to the terminal G-quartets of parallel G4 structures is often more efficient and leads to more intense π-π stacking interactions compared to antiparallel or hybrid topologies, resulting in a stronger fluorescence signal. researchgate.net This differential interaction provides a basis for using these probes to distinguish between different G4 conformations.

Other Biophysical and Binding Affinity Techniques

Beyond fluorescence-based methods, a range of other biophysical techniques are employed to provide a comprehensive understanding of the binding kinetics and thermodynamics of the BMVC-8C3O/G-quadruplex complex.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of biomolecular interactions in real time. nih.govnih.govrsc.org While direct SPR data for BMVC-8C3O is not widely published, kinetic data from the conceptually similar technique of Bio-Layer Interferometry (BLI) is available and provides analogous information. researchgate.net

In a typical experiment, a G-quadruplex DNA sequence is immobilized on a sensor chip, and the ligand (BMVC-8C3O) is flowed over the surface at various concentrations. The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. This allows for the determination of the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D), a measure of binding affinity, is then calculated as the ratio of k_off to k_on.

Kinetic binding analysis for BMVC-8C3O with human telomeric G-quadruplexes (Tel23 and GT19M) indicates a complex interaction that fits well to a two-site binding model. researchgate.net This suggests that BMVC-8C3O may bind to the G-quadruplex at two distinct sites with different kinetic properties.

Table 1: Kinetic Binding Parameters for BMVC-8C3O with G-quadruplex DNA Data derived from Bio-Layer Interferometry (BLI), a technique analogous to SPR.

| G-quadruplex | k_on1 (M⁻¹s⁻¹) | k_off1 (s⁻¹) | K_D1 (M) | k_on2 (M⁻¹s⁻¹) | k_off2 (s⁻¹) | K_D2 (M) |

| Tel23 | 1.2 x 10⁵ | 5.0 x 10⁻² | 4.2 x 10⁻⁷ | 2.5 x 10⁴ | 8.0 x 10⁻³ | 3.2 x 10⁻⁷ |

| GT19M | 1.5 x 10⁵ | 4.0 x 10⁻² | 2.7 x 10⁻⁷ | 3.0 x 10⁴ | 6.0 x 10⁻³ | 2.0 x 10⁻⁷ |

This table is generated based on published research findings for illustrative purposes. researchgate.net

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com This allows for the complete thermodynamic characterization of the interaction between a ligand and its target. In a single ITC experiment, one can determine the binding affinity (K_A, the inverse of K_D), the binding stoichiometry (n), and the enthalpy of binding (ΔH). nih.govnih.gov

From these direct measurements, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated using the following equation: ΔG = -RTln(K_A) = ΔH - TΔS (where R is the gas constant and T is the absolute temperature).

Dissecting the free energy into its enthalpic and entropic components provides crucial insights into the forces driving the binding reaction. nih.gov For G4-ligand interactions, a favorable (negative) ΔH typically indicates hydrogen bonding and van der Waals interactions, while a favorable (positive) ΔS is often associated with the release of ordered water molecules from the binding interface (hydrophobic effect).

Mass Spectrometry (MS) for Complex Characterization

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful analytical tool for characterizing noncovalent interactions between G-quadruplex DNA and ligands like BMVC-8C3O. nih.govnih.gov A key advantage of ESI-MS is its ability to transfer noncovalent complexes from solution into the gas phase while preserving their integrity, allowing for the sensitive and accurate determination of their composition. nih.gov

This technique provides crucial information from a single spectrum, including the binding stoichiometry of the ligand, the number of strands comprising the G-quadruplex, and the number of cations involved in stabilizing the structure. nih.govnih.gov By measuring the mass-to-charge ratio of the ions, researchers can identify the various species present in a sample, including unbound G-quadruplexes and the ligand-bound complexes. nih.govacs.org

The application of ESI-MS allows for an assumption-free determination of stoichiometry, which can lead to the discovery of unexpected structural formations, such as the formation of higher- or lower-order G-quadruplex structures upon ligand binding. acs.orgarxiv.org This makes MS an invaluable tool for the detailed structural investigation of G-quadruplexes and their interactions with potential therapeutic agents. nih.govnih.govresearchgate.net

| Parameter Determined by ESI-MS | Description | Significance in BMVC-8C3O/G4 Analysis |

|---|---|---|

| Binding Stoichiometry | The ratio of ligand molecules (BMVC-8C3O) to G-quadruplex molecules in the complex. | Reveals the number of binding sites and the preferred binding mode. |

| Cation Binding | The number of cations (e.g., K⁺ or NH₄⁺) sequestered within the G-quartet core. researchgate.net | Confirms the formation and stability of the G-quadruplex structure, as cations are essential for its formation. |

| Strand Number | Determines if the G-quadruplex is formed from one (intramolecular) or multiple (intermolecular) DNA strands. | Provides fundamental structural information about the G4 target of BMVC-8C3O. |

| Complex Stability | Relative abundances of bound vs. unbound species can give qualitative insights into binding affinity. acs.orgarxiv.org | Helps to rank the binding strength of BMVC-8C3O to different G-quadruplex structures. |

Fluorescence Resonance Energy Transfer (FRET)-melting Assays

Fluorescence Resonance Energy Transfer (FRET)-melting assays are a high-throughput method used to evaluate the thermal stability of G-quadruplex structures upon the binding of a ligand. nih.govresearchgate.netnih.gov This assay is predicated on the principle that ligand binding stabilizes the G-quadruplex structure, leading to an increase in its melting temperature (Tm), which is the temperature at which half of the structures are unfolded. acs.org

The assay typically employs a DNA oligonucleotide sequence capable of forming a G-quadruplex, which is dually labeled with a fluorescent donor (e.g., FAM) and a quencher acceptor (e.g., TAMRA) at its ends. nih.govoup.com In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, allowing for FRET to occur, which results in low fluorescence emission from the donor. As the temperature increases and the G-quadruplex unfolds, the donor and acceptor become spatially separated, disrupting FRET and leading to an increase in the donor's fluorescence. acs.org

The addition of a G4-stabilizing ligand like BMVC-8C3O shifts this melting transition to a higher temperature. The change in melting temperature (ΔTm) is a direct measure of the ligand's ability to stabilize the G-quadruplex. researchgate.net Research has shown that BMVC-8C3O is a potent G-quadruplex stabilizer. For instance, it can induce a structural conversion of the human telomeric G-quadruplex (HT23) from a non-parallel to a parallel G4 structure, accompanied by a significant increase in thermal stability. nih.gov

| G-Quadruplex Sequence | Condition | Melting Temperature (Tm) | ΔTm (°C) |

|---|---|---|---|

| HT23 | No Ligand | ~70°C | ~45°C |

| + BMVC-8C3O | ~115°C nih.gov |

This substantial increase in the melting temperature highlights the strong stabilizing interaction between BMVC-8C3O and the parallel G-quadruplex conformation. nih.gov FRET-melting assays are therefore a crucial tool for screening and characterizing the efficacy of G-quadruplex stabilizing ligands. nih.govnih.gov

Compound and Term Glossary

| Name/Abbreviation | Full Name/Description |

| BMVC-8C3O | 3,6-bis(1-methyl-4-vinylpyridium iodide)-9-(1-(1-methyl-piperidinium iodide)-3,6,9-trioxaundecane) carbazole |

| ESI-MS | Electrospray Ionization Mass Spectrometry |

| FAM | Fluorescein |

| FRET | Fluorescence Resonance Energy Transfer |

| G4 | G-quadruplex |

| HT23 | Human telomeric G-quadruplex forming sequence |

| TAMRA | Tetramethylrhodamine |

| Tm | Melting Temperature |

Computational and Theoretical Investigations of Bmvc 8c3o Interactions

Molecular Docking Studies of Ligand-DNA Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In the context of BMVC-8C3O, these studies have been pivotal in understanding its interaction with DNA, particularly with G-quadruplex structures.

Research has demonstrated that BMVC-8C3O effectively suppresses the expression of c-FOS by stabilizing the G-rich sequences found at the c-FOS promoter. nih.govoup.comnih.gov To further investigate this, molecular docking studies were performed using AutoDock Vina Extended on the SAMSON platform. nih.gov The binding energy of BMVC-8C3O docked to c-FOS was determined to be -6.5 kcal/mol, with a corresponding binding constant (Ki) of 16.7 µmol. nih.gov These values indicate a favorable binding affinity between BMVC-8C3O and the c-FOS promoter. The molecular docking was visualized using UCSF Chimera. nih.gov

Table 1: Predicted Binding Affinity of BMVC-8C3O with c-FOS Promoter

| Parameter | Value | Reference |

| Binding Energy | -6.5 kcal/mol | nih.gov |

| Binding Constant (Ki) | 16.7 µmol | nih.gov |

The molecular docking studies have been instrumental in identifying the specific interaction sites of BMVC-8C3O on the c-FOS promoter. nih.gov The ligand was found to dock to a hydrophilic, arginine-rich region of the c-FOS promoter. nih.gov Specifically, the key interacting residues were identified as arg143 and arg146 . nih.gov The docking position was also noted to be in close proximity to other arginine residues, namely arg155, arg157, arg158, and arg159. nih.gov This elucidation of the binding site provides a foundation for the potential synthesis of even more potent suppressors of the c-FOS promoter. nih.gov

Table 2: Key Interaction Sites of BMVC-8C3O on the c-FOS Promoter

| Interaction Site | Key Residues | Reference |

| c-FOS Promoter | arg143, arg146 | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the conformational changes and dynamics of molecules over time. For BMVC-8C3O, MD simulations have been crucial in understanding its mechanism of action, particularly in relation to G-quadruplex structures.

BMVC-8C3O has the ability to induce a topological conversion of human telomeric DNA G4s from non-parallel to parallel forms. nih.govbiorbyt.com This conversion is a dynamic process that has been monitored using time-resolved NMR spectroscopy. mdpi.com The binding of BMVC-8C3O to different non-parallel human telomeric G4s results in their conversion to the same parallel topology. researchgate.net Studies have shown that this ligand-induced topological conversion from hybrid forms to parallel forms of human telomeric G-quadruplexes follows a novel transition pathway involving multiple steps of asymmetric local rearrangements. oup.com The induced-fit model is considered a likely scenario to explain this topological conversion. nih.govnih.govresearchgate.net

The mechanism behind the G4 topological conversion induced by BMVC-8C3O is believed to be related to local dehydration. nih.govmdpi.com BMVC-8C3O was designed by covalently attaching a tetraethylene glycol (8C3O) moiety to the G4 ligand BMVC. nih.gov When BMVC-8C3O binds to a G4 structure, the 8C3O portion is introduced into the solvent sphere of the G4, causing local dehydration. nih.gov This disruption of the water structure in the vicinity of the G4 is thought to be the driving force for the conformational change, rather than a bulk solvent effect. nih.gov This hypothesis is supported by the fact that polyethylene (B3416737) glycol (PEG), a dehydrating agent, can also induce the conversion of non-parallel G4 structures to parallel forms. mdpi.comoup.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics for a small, critical region of a system with the efficiency of molecular mechanics for the larger, surrounding environment. uiuc.edugromacs.org This approach is particularly useful for studying chemical reactions and other processes involving changes in electronic structure within large biomolecular systems. uiuc.edubioexcel.eu

While QM/MM methods are powerful tools for investigating molecular interactions and have been applied to various biological systems, bioexcel.eunih.gov a specific application of QM/MM calculations to study the interactions of BMVC-8C3O was not found in the reviewed scientific literature. Future computational studies employing QM/MM could provide deeper, quantum-level insights into the binding mechanism and electronic effects of BMVC-8C3O on its DNA targets.

Detailed Energetic and Electronic Characterization of Binding

The energetic and electronic properties of BMVC-8C3O's interactions have been explored through both computational modeling and biophysical analyses, primarily focusing on its binding to nucleic acid structures like G-quadruplexes (G4s) and protein promoters.

A molecular docking study using AutoDock Vina Extended investigated the interaction between BMVC-8C3O and the c-FOS promoter. nih.gov The simulation predicted a favorable binding energy, suggesting a stable interaction. nih.gov The primary docking site was identified in a hydrophilic, arginine-rich portion of the c-FOS promoter, specifically near residues arg143 and arg146. nih.gov This indicates that the electronic character of the binding is influenced by interactions with these hydrophilic and positively charged amino acid residues. nih.gov

Table 1: Molecular Docking Parameters for BMVC-8C3O and c-FOS Promoter

| Parameter | Value | Computational Method | Source |

|---|---|---|---|

| Binding Energy | -6.5 kcal/mol | AutoDock Vina Extended | nih.gov |

| Binding Constant (Ki) | 16.7 µmol | AutoDock Vina Extended | nih.gov |

Investigations into BMVC-8C3O's binding with human telomeric G-quadruplexes reveal a more complex energetic landscape. The compound was specifically designed with a tetraethylene glycol (8C3O) chain to influence the local solvent environment upon binding. nih.govmdpi.com This design is predicated on the hypothesis that the 8C3O moiety induces a local dehydration effect, disrupting the water structure around the G4. nih.gov This change in the local environment is a key energetic driver that favors the topological conversion of G4 structures to a parallel conformation. nih.govoup.com

This binding and subsequent structural conversion result in a dramatic increase in the thermal stability of the G-quadruplex. nih.gov A notable increase in the melting temperature (Tm) of more than 45°C has been observed for human telomeres in a potassium ion solution after binding with BMVC-8C3O. nih.govoup.com

Kinetic studies of BMVC-8C3O binding to different G4 topologies, such as the hybrid-form Tel23 and the parallel-form GT19M, were analyzed using a two-site binding model. researchgate.netoup.com The findings indicated that BMVC-8C3O does not have a significant binding preference for G4s with distinct initial topologies. oup.com To describe the energetics of the ligand-induced conformational transition, a three-state kinetic model was employed to construct an associated energy diagram. researchgate.netoup.com

Table 2: Energetic and Binding Characteristics of BMVC-8C3O with G-Quadruplexes

| Characteristic | Observation | Affected G4 Structure(s) | Source |

|---|---|---|---|

| Binding Driver | Local dehydration effect from 8C3O moiety | Human Telomeric G4s | nih.govoup.com |

| Thermal Stabilization | Melting temperature (Tm) increase of >45°C | Human Telomeric G4s | nih.govoup.com |

| Kinetic Model | Fit to a two-site binding model | Tel23, GT19M | nih.govoup.com |

| Topological Preference | No significant preference for initial hybrid vs. parallel forms | Tel23, GT19M | oup.com |

| Energy Landscape Model | A three-state kinetic model was established | Tel23 | researchgate.netoup.com |

Correlation with Experimental Spectroscopic Data

The computational and theoretical understanding of BMVC-8C3O's interactions is strongly supported by and correlated with experimental spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. These techniques have been instrumental in observing the real-time dynamics of BMVC-8C3O-induced topological changes in G-quadruplexes. oup.commdpi.com

Time-resolved NMR spectroscopy has been a key tool to monitor the transition of G4 folding topology upon the addition of BMVC-8C3O. mdpi.com Studies on the human telomeric G4 sequence Tel23 showed rapid changes in the imino proton region of the NMR spectrum immediately after the introduction of BMVC-8C3O, followed by a slower, continuous spectral evolution. oup.comoup.com

Further elucidation of the transition mechanism was achieved using NMR with hydrogen-deuterium exchange (NMR-HDX). oup.com During the topological conversion of hybrid-form G4s like Tel23, the imino proton signals corresponding to the central G-quartet remained persistent for several hours. oup.comoup.com This observation indicates that the central core of the G4 structure remains stable and does not undergo global unfolding. oup.com Instead, the observed up-field chemical shift changes of these persistent protons suggest a transition pathway that involves local rearrangements. oup.com In contrast, the conversion of an anti-parallel G4 (22-CTA) to a parallel form showed a complete disappearance of imino proton signals, suggesting a different pathway involving substantial unfolding events. oup.com

Table 3: Correlation of BMVC-8C3O Binding with Spectroscopic Signatures in G-Quadruplexes

| State / Process | Spectroscopic Technique | Observed Signature / Change | Interpretation | Source |

|---|---|---|---|---|

| Initial State (Hybrid G4) | Circular Dichroism (CD) | Positive band at ~295 nm | Non-parallel G4 topology | oup.com |

| Final State (Bound to BMVC-8C3O) | Circular Dichroism (CD) | Strong positive band at ~265 nm | Parallel G4 topology | oup.com |

| Transition Process (Hybrid to Parallel) | NMR-HDX | Persistence of central G-quartet imino proton signals | Transition via local rearrangements, not global unfolding | oup.comoup.com |

| Binding Event | Time-Resolved NMR | Changes and up-field shifts in imino proton spectra | Ligand-induced conformational rearrangement | oup.commdpi.com |

Research Applications of Bmvc 8c3o in Chemical Biology and Medicinal Chemistry Excluding Clinical Human Trials

Probe for G-quadruplex Structure and Dynamics in Molecular Biology

BMVC-8C3O serves as a valuable probe for investigating the intricate structures and dynamic behaviors of G-quadruplexes. Its utility in this area stems from its ability to selectively bind to and induce conformational changes in these structures, allowing researchers to study their folding, unfolding, and existence within cellular environments.

Tools for Studying G4 Folding and Unfolding

BMVC-8C3O has been instrumental in elucidating the folding and unfolding pathways of G-quadruplexes. A key characteristic of this compound is its ability to induce a topological conversion of G4 structures. Specifically, it can promote the transition of non-parallel G4 conformations, such as those found in human telomeric sequences, to a more stable, parallel conformation. This induction of structural change is a powerful tool for studying the energetics and intermediates involved in G4 folding.

The mechanism behind this conversion is attributed to a local dehydration effect. BMVC-8C3O was designed as a hybrid ligand, incorporating a polyethylene (B3416737) glycol (PEG) unit. Upon binding to the G4 structure, the PEG moiety is thought to alter the local solvent environment, favoring the more compact parallel G4 fold. This property allows researchers to trigger and observe the folding process under controlled conditions.

While direct kinetic studies detailing the precise rates of folding and unfolding using BMVC-8C3O are still an emerging area of research, its ability to initiate these conformational changes provides a critical experimental handle for such investigations. Techniques such as NMR spectroscopy and circular dichroism are often employed to monitor these structural transitions in real-time, providing insights into the dynamic nature of G-quadruplexes.

Investigating G4 Existence and Conformation in Cellular Environments

A significant challenge in the study of G-quadruplexes is confirming their existence and determining their conformation within the complex milieu of a living cell. Fluorescent probes are invaluable for this purpose, and while research often highlights the closely related compound o-BMVC, the principles of its application are highly relevant to understanding the potential of BMVC-8C3O in cellular imaging.

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique used in conjunction with G4-specific fluorescent probes. The fluorescence lifetime of a probe can change depending on its local environment and the molecule it is bound to. For instance, the fluorescence lifetime of o-BMVC is significantly longer when it is bound to a G-quadruplex compared to other nucleic acid structures like duplex DNA. This distinct fluorescence signature allows for the visualization and localization of G-quadruplexes within cells.

Through FLIM and the use of probes like o-BMVC, researchers have been able to gather evidence for the existence of G4 structures in the nuclei and cytoplasm of live cells. These studies have also provided insights into the preferred conformations of G4s in a cellular context, suggesting that parallel G4 structures may be more prevalent or stable in certain cellular compartments. Given BMVC-8C3O's ability to induce and stabilize parallel G4 conformations, it is a compound of high interest for further development and application in the direct visualization and conformational analysis of intracellular G-quadruplexes.

Modulation of Gene Expression via G-quadruplex Stabilization

The formation of G-quadruplexes in promoter regions of genes can act as a regulatory switch, often repressing gene transcription. By stabilizing these G4 structures, BMVC-8C3O can effectively modulate the expression of specific genes, a property that is of particular interest in the context of cancer research where the dysregulation of oncogenes is a common occurrence.

Suppression of Oncogenic Gene Expression (e.g., Epidermal Growth Factor Receptor (EGFR))

The epidermal growth factor receptor (EGFR) is a well-known oncogene that is often overexpressed in various cancers, including non-small cell lung cancer (NSCLC). The promoter region of the EGFR gene contains sequences that can form a G-quadruplex structure. By stabilizing this G4, it is possible to suppress the transcription of the EGFR gene.

Research has demonstrated that BMVC-8C3O can effectively suppress the expression of EGFR in EGFR-mutated NSCLC cells. nih.gov This suppression of EGFR is a key contributor to the growth-inhibitory activity of BMVC-8C3O in these cancer cells. nih.gov Notably, this effect has been observed even in cancer cells that have developed resistance to conventional EGFR inhibitors, highlighting the potential of G-quadruplex stabilization as an alternative therapeutic strategy. nih.gov

| Target Gene | Mechanism of Action | Observed Effect in NSCLC Cells | Significance |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Stabilization of G-quadruplex in the promoter region | Suppression of EGFR expression and significant growth inhibition | Potential to overcome resistance to conventional EGFR inhibitors nih.gov |

Stabilization of G-rich Sequences in Gene Promoters (e.g., c-FOS promoter)

Similar to EGFR, the promoter of the proto-oncogene c-FOS also contains G-rich sequences capable of forming G-quadruplex structures. The c-FOS protein is involved in cell proliferation and differentiation, and its overexpression is associated with cancer.

Studies have shown that BMVC-8C3O can effectively stabilize the G-rich sequences in the c-FOS promoter, leading to the suppression of its expression. oup.comnih.gov This action has been shown to increase the sensitivity of cancer cells to other therapeutic agents. oup.comnih.gov For instance, the suppression of c-FOS by BMVC-8C3O has been found to enhance the efficacy of the EGFR inhibitor osimertinib (B560133) in resistant cancer cells. oup.comnih.gov

| Target Promoter | Action of BMVC-8C3O | Consequence in Cancer Cells | Therapeutic Implication |

|---|---|---|---|

| c-FOS | Stabilization of G-rich sequences | Suppression of c-FOS expression | Increased sensitivity to EGFR inhibitors like osimertinib oup.comnih.gov |

Impact on Cellular Processes Modulated by G4s (e.g., telomere maintenance, senescence)

G-quadruplexes are also found in telomeres, the protective caps (B75204) at the ends of chromosomes. The stability of these telomeric G4s is crucial for telomere maintenance and has implications for cellular processes like senescence and apoptosis.

BMVC-8C3O has been shown to interact with human telomeric G-quadruplexes and induce a structural change from non-parallel to parallel conformations. This stabilization of telomeric G4s can interfere with the activity of telomerase, an enzyme that is active in the majority of cancer cells and is responsible for maintaining telomere length, thereby allowing for uncontrolled cell division. By stabilizing telomeric G-quadruplexes, BMVC-8C3O can potentially inhibit telomerase activity, leading to telomere shortening and ultimately triggering cellular senescence or apoptosis in cancer cells. While the direct causal link between BMVC-8C3O-induced senescence and its telomeric G4 stabilization is an active area of investigation, its ability to modulate telomeric G4 structures is a key aspect of its biological activity.

Development of Synergistic Strategies in Cancer Research

The multifactorial nature of cancer often necessitates combination therapies to achieve effective and durable responses. BMVC-8C3O has been investigated for its potential to act synergistically with existing anticancer agents, particularly in the context of non-small cell lung cancer (NSCLC).

Research has highlighted a synergistic relationship between BMVC-8C3O and osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of NSCLC. researchgate.net Studies have shown that BMVC-8C3O can enhance the sensitivity of osimertinib-resistant cancer cells to the drug. The mechanism behind this synergy involves the suppression of c-FOS expression by BMVC-8C3O. researchgate.net By stabilizing G-rich sequences in the c-FOS promoter, BMVC-8C3O effectively downregulates this key protein, leading to increased susceptibility of the cancer cells to osimertinib. researchgate.net This combination has demonstrated a synergistic effect in inhibiting the growth of acquired resistant cancers in both in vitro and animal models. researchgate.net

Table 1: Synergistic Effect of BMVC-8C3O and Osimertinib in NSCLC Models

| Combination | Target Pathway(s) | Observed Effect | Model System |

| BMVC-8C3O + Osimertinib | c-FOS and PI3K/AKT | Synergistic inhibition of cancer cell growth | Acquired resistant NSCLC cells (in vitro and animal models) |

A major challenge in cancer therapy is the development of drug resistance. BMVC-8C3O has shown promise in strategies aimed at overcoming these resistance mechanisms. The synergistic effect with osimertinib is a key example, where the simultaneous inhibition of both the c-FOS and the PI3K/AKT pathways by the combined action of BMVC-8C3O and osimertinib effectively inhibits the growth of cancer cells that have acquired resistance to osimertinib alone. researchgate.net This dual-pathway inhibition presents a synthetic lethal strategy to both prevent and treat EGFR-mutated lung cancers with acquired osimertinib resistance. researchgate.net These findings suggest that G4 ligands like BMVC-8C3O could be integrated into current treatment regimens to combat the emergence of drug resistance. researchgate.net

Exploration of Antimicrobial Potentials

Beyond cancer research, BMVC-8C3O has been identified as a compound with notable antimicrobial properties. Its activity against Mycobacterium tuberculosis has been a particular focus of investigation.

With the rise of drug-resistant tuberculosis, there is an urgent need for new anti-TB drugs with novel mechanisms of action. nih.gov BMVC-8C3O has been identified as a novel inhibitor of polyketide synthase 13 (Pks13), a crucial enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis (MTB). nih.gov The inhibition of this pathway is a well-established strategy for developing anti-TB drugs. nih.gov

BMVC-8C3O was found to effectively inhibit the activity of Pks13 with an IC₅₀ value of 6.94 μM. nih.gov The direct binding of BMVC-8C3O to Pks13 has been confirmed through surface plasmon resonance (SPR) assays and molecular docking analysis. nih.gov These studies also indicated that mutations of specific amino acid residues, namely Asn1640 and Ser1533, led to a decreased binding affinity of BMVC-8C3O to Pks13. nih.gov Furthermore, BMVC-8C3O has demonstrated potential intracellular anti-TB activity in macrophages, making it a promising lead compound for the development of new treatments for tuberculosis. nih.gov

Table 2: Anti-tuberculosis Activity of BMVC-8C3O

| Target Organism | Molecular Target | Mechanism of Action | IC₅₀ Value |

| Mycobacterium tuberculosis | Polyketide synthase 13 (Pks13) | Inhibition of mycolic acid synthesis | 6.94 μM |

Preliminary research into carbazole-type compounds, to which BMVC-8C3O belongs, has indicated potential antifungal properties. A study on a related derivative, BMVC-12C-P, demonstrated potent fungicidal activity against various Candida species, including fluconazole-resistant clinical isolates. nih.gov The minimal inhibitory concentration (MIC) of BMVC-12C-P against Candida species was in the range of 1 to 2 μg/ml. nih.gov

The antifungal activity of these BMVC derivatives appears to be linked to their lipophilicity, with more lipophilic compounds like BMVC-12C-P showing preferential localization to the mitochondria and impairing their function. ntu.edu.tw In contrast, derivatives with lower lipophilicity, such as BMVC-4C-P and BMVC-8C-P, localized to the nuclei and did not exhibit antifungal activity against C. albicans. ntu.edu.tw While these findings are for a related compound, they provide a basis for further investigation into the potential antifungal properties of BMVC-8C3O.

Table 3: Antifungal Activity of a Related BMVC Derivative (BMVC-12C-P)

| Compound | Target Organism | Mechanism of Action | MIC Range |

| BMVC-12C-P | Candida species | Mitochondrial dysfunction | 1 - 2 μg/ml |

Advanced Fluorescent Probes for Cellular Imaging

The unique photophysical properties of carbazole (B46965) derivatives have led to their development as fluorescent probes for cellular imaging. BMVC and its analogs are particularly noted for their ability to bind to and visualize G-quadruplex (G4) structures in live cells. mdpi.commdpi.com G4s are non-canonical secondary structures of nucleic acids that are involved in various cellular processes, and their presence has been linked to cancer. mdpi.com

BMVC-8C3O, as a G4 ligand, has been shown to induce structural changes in G4s, specifically converting non-parallel G4 structures to parallel ones. mdpi.comresearchgate.net This property is valuable for studying the dynamics of these structures within the cellular environment. A closely related compound, o-BMVC, has been utilized in fluorescence lifetime imaging microscopy (FLIM) to detect and visualize G4 structures. mdpi.com This technique allows for the differentiation of G4 structures from other DNA forms based on the fluorescence decay time of the probe. researchgate.net The use of BMVC derivatives as fluorescent probes provides a powerful tool for studying G4 dynamics in live cells and may serve as an indicator for screening other G4 binding ligands. mdpi.com

Differential Localization in Normal vs. Cancer Cells

A significant area of investigation into BMVC-8C3O and its parent compound, BMVC, is their differential subcellular localization in normal and cancerous cells. This differential behavior is crucial for developing targeted anti-cancer strategies with minimal effects on healthy tissues.

In normal cells, it has been observed that the parent compound BMVC is primarily sequestered within lysosomes. This lysosomal retention is a key factor in its low toxicity towards normal cells. The acidic environment of the lysosomes is thought to play a role in trapping the compound, thereby preventing it from reaching and interacting with critical components in the nucleus or mitochondria.